N-Boc-5-hydroxy-D-norvaline
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Overview
Description
N-Boc-5-hydroxy-D-norvaline is a derivative of norvaline, a non-proteinogenic amino acid The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-5-hydroxy-D-norvaline can be synthesized through a series of chemical reactions starting from L-glutamate semialdehyde. The process involves the racemization of L-proline to DL-proline, followed by the enantioselective dehydrogenation of L-proline using whole cells of proline dehydrogenase-producing Pseudomonas pseudoalcaligenes . The resulting L-glutamate semialdehyde is then used to prepare N-Boc-5-hydroxy-L-proline, which can be further converted to this compound .
Industrial Production Methods
The industrial production of this compound typically involves biocatalytic processes due to their efficiency and selectivity. The use of engineered enzymes, such as proline racemase and proline dehydrogenase, allows for the large-scale production of this compound with high enantiomeric excess and yield .
Chemical Reactions Analysis
Types of Reactions
N-Boc-5-hydroxy-D-norvaline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amino acids.
Scientific Research Applications
N-Boc-5-hydroxy-D-norvaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Industry: This compound is utilized in the production of chiral intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of N-Boc-5-hydroxy-D-norvaline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting the catalytic activity. This inhibition can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-4-oxo-L-norvaline: A derivative with a ketone group at the fourth position, known for its antitubercular and antifungal properties.
γ-oxonorvaline: Used for site-specific protein modification.
γ-hydroxynorvaline: Exhibits antidiabetic properties.
Uniqueness
N-Boc-5-hydroxy-D-norvaline is unique due to its specific structural features, such as the Boc protecting group and the hydroxyl group at the fifth position. These features make it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Properties
Molecular Formula |
C10H19NO5 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-7(8(13)14)5-4-6-12/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m1/s1 |
InChI Key |
XKNSMPKNTBHIIH-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCO)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCO)C(=O)O |
Origin of Product |
United States |
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